molecular formula C9H13Cl2N3O B1424604 2-Chloro-6-(3-pyrrolidinylmethoxy)pyrazine hydrochloride CAS No. 1219976-69-8

2-Chloro-6-(3-pyrrolidinylmethoxy)pyrazine hydrochloride

Cat. No.: B1424604
CAS No.: 1219976-69-8
M. Wt: 250.12 g/mol
InChI Key: WXIXQAWOJAZYPN-UHFFFAOYSA-N
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Description

2-Chloro-6-(3-pyrrolidinylmethoxy)pyrazine hydrochloride is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. This particular compound features a chloro substituent at position 2 and a pyrrolidinylmethoxy group at position 6, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(3-pyrrolidinylmethoxy)pyrazine hydrochloride typically involves the following steps:

    Formation of the Pyrazine Core: The pyrazine core can be synthesized through various methods, including the cyclization of appropriate precursors or the use of transition-metal-catalyzed cross-coupling reactions.

    Introduction of the Chloro Group: The chloro substituent at position 2 can be introduced via halogenation reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyrrolidinylmethoxy Group: The pyrrolidinylmethoxy group can be attached through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a suitable leaving group on the pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(3-pyrrolidinylmethoxy)pyrazine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.

    Cyclization Reactions: The pyrrolidinylmethoxy group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-6-(3-pyrrolidinylmethoxy)pyrazine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Medicine: It may be investigated for its potential as a drug candidate, particularly in areas such as antimicrobial or anticancer research.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(3-pyrrolidinylmethoxy)pyrazine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylpyrazine: A simpler pyrazine derivative with a chloro and methyl group.

    2-Chloro-6-(morpholin-4-yl)pyrazine: A similar compound with a morpholine ring instead of a pyrrolidine ring.

    2-Chloro-6-(piperidin-1-yl)pyrazine: Another related compound with a piperidine ring.

Uniqueness

2-Chloro-6-(3-pyrrolidinylmethoxy)pyrazine hydrochloride is unique due to the presence of the pyrrolidinylmethoxy group, which can impart distinct biological and chemical properties compared to other similar compounds

Properties

IUPAC Name

2-chloro-6-(pyrrolidin-3-ylmethoxy)pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O.ClH/c10-8-4-12-5-9(13-8)14-6-7-1-2-11-3-7;/h4-5,7,11H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIXQAWOJAZYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CN=CC(=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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